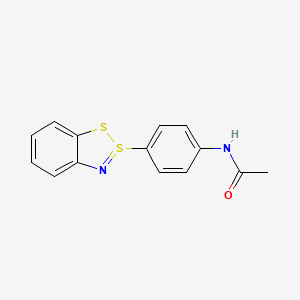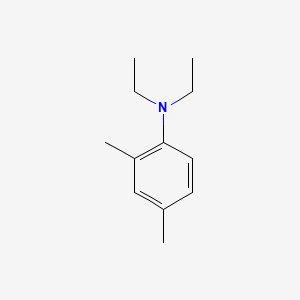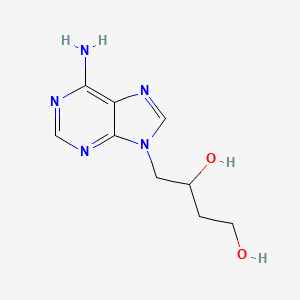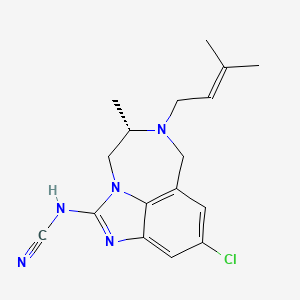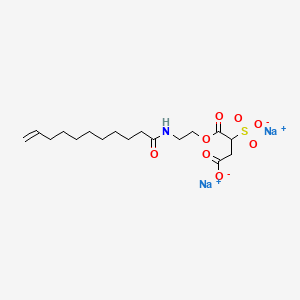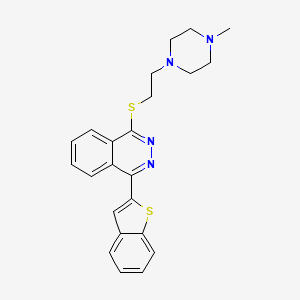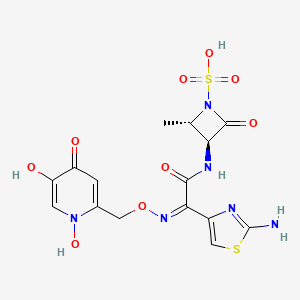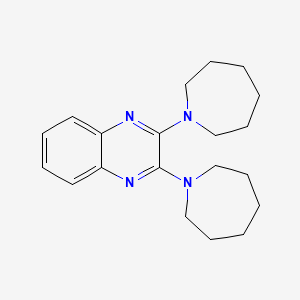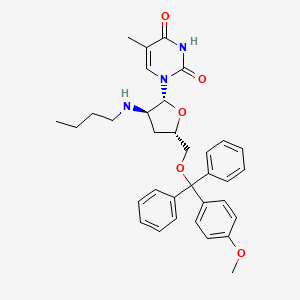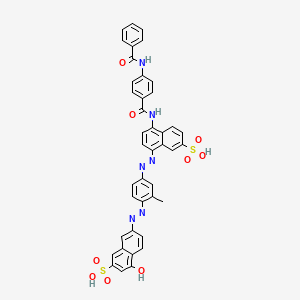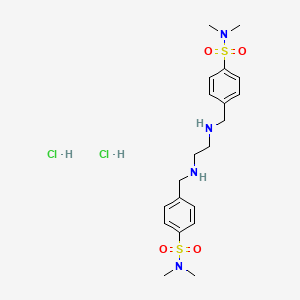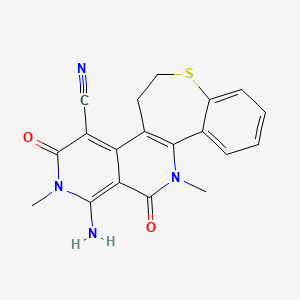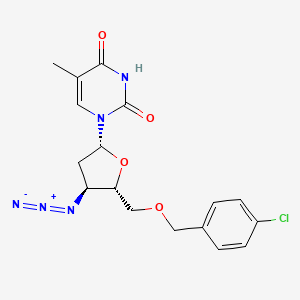![molecular formula C17H25NO3 B12789110 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 3466-76-0](/img/structure/B12789110.png)
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 226647 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable tool in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 226647 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 226647 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures that the production process remains consistent and meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 226647 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 226647 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions involving NSC 226647 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
NSC 226647 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: NSC 226647 is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of NSC 226647 involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in pathways related to disease progression. The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
NSC 226647 can be compared with other similar compounds to highlight its uniqueness:
NSC 125973: Another compound with similar inhibitory effects on enzymes but with different molecular targets.
NSC 87877: Known for its role in inhibiting dual specificity phosphatases, which are involved in various signaling pathways.
Paclitaxel: Although primarily used as a chemotherapeutic agent, it shares some mechanistic similarities with NSC 226647 in terms of enzyme interaction.
Propriétés
Numéro CAS |
3466-76-0 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C17H25NO3/c1-4-11-10-18-6-5-12-7-16(20-2)17(21-3)8-13(12)14(18)9-15(11)19/h7-8,11,14-15,19H,4-6,9-10H2,1-3H3 |
Clé InChI |
LYDWUTUOAGCHNM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


